Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulation: Core Scaffold Potency
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is the central pharmacophore in a series of potent non-acetylenic mGlu5 NAMs. The lead molecule from this series demonstrated dose-dependent activity in the second phase of the rat formalin test from 30 mg/kg, establishing a preliminary PK/PD relationship. While a direct, single-compound head-to-head comparison for the specific 2,5-dimethylfuran-3-carboxamide derivative is not available, the core scaffold's role is well-defined: it enables oral bioavailability and in vivo efficacy that were absent in the initial HTS hit [1].
| Evidence Dimension | In vivo efficacy (rat formalin test) for the lead mGlu5 NAM sharing the tetrahydropyrazolo[1,5-a]pyridine core |
|---|---|
| Target Compound Data | The target compound's core scaffold was part of the series that yielded a lead with dose-dependent activity from 30 mg/kg p.o. |
| Comparator Or Baseline | The starting HTS hit 1, which lacked oral bioavailability and robust in vivo efficacy. |
| Quantified Difference | The optimized scaffold (vs. HTS hit) achieved oral bioavailability and in vivo efficacy at 30 mg/kg. |
| Conditions | Rat formalin test (second phase), oral administration. |
Why This Matters
This class-level evidence confirms the scaffold's potential for CNS drug discovery, a critical filter for procurement decisions in neuroscience research.
- [1] Duvey, G., Perry, B., Le Poul, E., Poli, S., Bonnet, B., Lambeng, N., Charvin, D., Donovan-Rodrigues, T., Haddouk, H., Gagliardi, S. and Rocher, J.P. (2013). A novel series of metabotropic glutamate receptor 5 negative allosteric modulators based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core. Bioorganic & Medicinal Chemistry Letters, 23(16), pp.4523-4527. DOI: 10.1016/j.bmcl.2013.06.044. View Source
